molecular formula C9H14O6 B8083124 Propargyl beta-D-glucopyranoside CAS No. 34272-03-2

Propargyl beta-D-glucopyranoside

Cat. No.: B8083124
CAS No.: 34272-03-2
M. Wt: 218.20 g/mol
InChI Key: DSKUDOWHGLWCBQ-SYHAXYEDSA-N
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Description

Propargyl beta-D-glucopyranoside is a carbohydrate derivative featuring a propargyl group attached to the anomeric carbon of the glucose molecule. This compound is of significant interest due to its versatile applications in synthetic chemistry, particularly in the synthesis of glycosides and glycoconjugates. The presence of the propargyl group makes it a valuable intermediate in click chemistry reactions, which are widely used for bioconjugation and material science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl beta-D-glucopyranoside can be synthesized through various methods. One common approach involves the reaction of beta-D-glucopyranose with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate. This reaction typically proceeds under mild conditions, with the propargyl alcohol acting as both the solvent and the reactant .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may involve additional steps for purification, such as recrystallization or chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Propargyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include triazoles, isoxazoles, and various glycoconjugates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propargyl beta-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propargyl beta-D-glucopyranoside primarily involves its participation in click chemistry reactions. The propargyl group acts as a dipolarophile in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. These reactions are typically catalyzed by copper(I) ions, which facilitate the formation of the triazole product. The resulting triazole-linked compounds exhibit enhanced stability and bioactivity, making them valuable in various applications .

Comparison with Similar Compounds

Propargyl beta-D-glucopyranoside can be compared with other similar compounds, such as:

    Propargyl alpha-D-glucopyranoside: Similar structure but with the propargyl group attached to the alpha anomeric carbon.

    Propargyl beta-D-galactopyranoside: Similar structure but with a galactose backbone instead of glucose.

    Propargyl beta-D-mannopyranoside: Similar structure but with a mannose backbone instead of glucose.

Uniqueness: The uniqueness of this compound lies in its beta configuration, which imparts specific stereochemical properties that influence its reactivity and interactions in chemical and biological systems. This makes it particularly useful in the synthesis of beta-linked glycoconjugates and other complex molecules .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUDOWHGLWCBQ-SYHAXYEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616949
Record name Prop-2-yn-1-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34272-03-2, 34384-79-7
Record name 2-Propyn-1-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34272-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-yn-1-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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